

# Taselisib clinical trial results phase I

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Taselisib

CAS No.: 1282512-48-4

Cat. No.: S549007

[Get Quote](#)

## Taselisib's Mechanism of Action

**Taselisib** (GDC-0032) is an oral, selective inhibitor of Class I Phosphoinositide 3-Kinase (PI3K). Its key characteristics are [1]:

- **Beta-Sparing Profile:** It exhibits equipotent inhibition of the p110 $\alpha$ , p110 $\gamma$ , and p110 $\delta$  isoforms of PI3K, but inhibits the p110 $\beta$  isoform with 30-fold lower potency [1].
- **Preference for Mutant PIK3CA:** It binds the ATP-binding pocket of PI3K with selective preference for the mutated form of **PIK3CA**, the gene encoding the p110 $\alpha$  subunit [2] [1]. This selectivity was intended to improve efficacy in tumors driven by *PIK3CA* mutations [1].
- **Dual Mechanism:** Preclinical evidence suggests its action involves both blocking PI3K signaling and reducing mutant p110 $\alpha$  protein levels [1].

The diagram below illustrates the targeted signaling pathway and **Taselisib**'s proposed mechanism.



[Click to download full resolution via product page](#)

**Taselisib** selectively inhibits mutant PI3K to block tumor growth signals.

## Phase Ib Clinical Trial in HER2+ Breast Cancer

A Phase Ib dose-escalation trial (NCT02390427) investigated **Taselisib** combined with anti-HER2 therapies in 68 patients with advanced **HER2-positive breast cancer** [3] [4]. The primary goal was to determine the Maximum Tolerated Dose (MTD) and assess safety.

**Key Efficacy Results** The table below summarizes the progression-free survival (PFS) for different treatment cohorts at the Maximum Tolerated Dose.

| Cohort / Treatment Combination                        | Median PFS (Months) | Key Observation                                                       |
|-------------------------------------------------------|---------------------|-----------------------------------------------------------------------|
| A: Taselisib + T-DM1                                  | 6.3 [4]             | In patients with prior T-DM1 use, median PFS was 10.4 months [3] [4]. |
| C: Taselisib + Trastuzumab + Pertuzumab               | 1.7 [4]             |                                                                       |
| E: Taselisib + Trastuzumab + Pertuzumab + Fulvestrant | 10.6 [3] [4]        | Cohort for HR-positive patients [4].                                  |

### Safety and Tolerability

- **Maximum Tolerated Dose:** The MTD of **Taselisib** was established at **4 mg once daily** [3] [4].
- **Toxicity Profile:** Treatment was associated with substantial toxicities. Out of 68 patients, 34 experienced **Grade  $\geq 3$  adverse events** attributed to **Taselisib** [3] [4].
- **Common Adverse Events:** The most frequent all-grade adverse events were **diarrhea, fatigue, and oral mucositis** [3] [4]. This challenging toxicity profile was a key factor in the discontinuation of **Taselisib**'s clinical development [1].

## Supporting Preclinical Evidence

A foundational study evaluated **Taselisib**'s efficacy against nine primary uterine serous carcinoma (USC) cell lines. The experimental methodology and key findings are summarized below [2].

### Key Experimental Protocols

- **Drug-response Assay:** Sensitivity to **Taselisib** was evaluated using **flow-cytometry viability assays**. Cells were treated with various concentrations of **Taselisib** (0.05, 0.1, 0.5, 1.0, 2.0  $\mu\text{M}$ ) for 72 hours. Viable cells were quantified by staining with propidium iodide and analyzed via flow cytometry (FACSCalibur) [2].
- **Cell Cycle Analysis:** USC cell lines were treated with **Taselisib** (50 nM, 100 nM, 500 nM) for 24 hours. Cells were fixed, permeabilized, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution [2].
- **Downstream Signaling Analysis:** The effect on the PI3K pathway was assessed by measuring the phosphorylation status of the S6 ribosomal protein (pS6) via flow cytometry after **Taselisib** exposure [2].

- **In Vivo Efficacy:** Preclinical activity was evaluated in a **mouse xenograft model** implanted with USC tumors harboring both a PIK3CA mutation and HER2/neu amplification [2].

### Key Preclinical Findings

- **Taselisib** caused **strong differential growth inhibition** in cell lines with HER2/neu amplification and/or PIK3CA mutations, with significantly lower IC50 values compared to wild-type lines [2].
- Growth inhibition was linked to a **dose-dependent increase in cells arrested in the G0/G1 phase** of the cell cycle [2].
- Treatment led to a **dose-dependent decline in S6 protein phosphorylation**, confirming target engagement and pathway inhibition [2].
- **Taselisib** was **highly active at reducing tumor growth** in mouse xenografts and significantly extended survival compared to control-treated mice [2].

## Context from Other PI3K Inhibitors

The development of **Taselisib** was ultimately discontinued. As noted in one analysis, the modest improvement in progression-free survival observed in the Phase III SANDPIPER trial, coupled with its substantial toxicity profile, led to the conclusion that **Taselisib** was not favorable for further development [1]. In contrast, other PI3K $\alpha$  inhibitors like alpelisib, which demonstrates more potent and specific inhibition, have achieved regulatory approval [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Taselisib - an overview | ScienceDirect Topics [sciencedirect.com]
2. Taselisib, a selective inhibitor of PIK3CA, is highly effective on ... [pmc.ncbi.nlm.nih.gov]
3. Phase Ib dose-escalation trial of taselisib (GDC-0032) in ... [sciencedirect.com]
4. Phase Ib dose-escalation trial of taselisib (GDC-0032) in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Taselisib clinical trial results phase I]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549007#taselisib-clinical-trial-results-phase-i>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)